
2-(Benzyloxy)-2-oxoethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-2-oxoethyl decanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to an oxoethyl chain, which is further connected to a decanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-oxoethyl decanoate typically involves the esterification of decanoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-2-oxoethyl decanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 2-(benzyloxy)-2-hydroxyethyl decanoate.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Benzyloxy)-2-hydroxyethyl decanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-2-oxoethyl decanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.
Medicine: Potential applications in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds. It can be used to modify the pharmacokinetic properties of drugs, enhancing their bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials. Its ester functionality makes it suitable for use in the formulation of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-2-oxoethyl decanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases and lipases, resulting in the formation of decanoic acid and 2-(benzyloxy)-2-oxoethanol. These hydrolysis products can further participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-2-oxoethyl acetate: Similar structure but with an acetate group instead of a decanoate group.
2-(Benzyloxy)-2-oxoethyl butyrate: Contains a butyrate group instead of a decanoate group.
2-(Benzyloxy)-2-oxoethyl hexanoate: Features a hexanoate group in place of the decanoate group.
Uniqueness
2-(Benzyloxy)-2-oxoethyl decanoate is unique due to its longer alkyl chain (decanoate), which imparts different physicochemical properties compared to its shorter-chain analogs. The longer chain length can influence the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
648958-12-7 |
|---|---|
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(2-oxo-2-phenylmethoxyethyl) decanoate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-11-14-18(20)23-16-19(21)22-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 |
Clé InChI |
MWSLJDKTKFPGKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



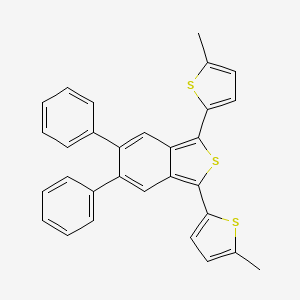
![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)

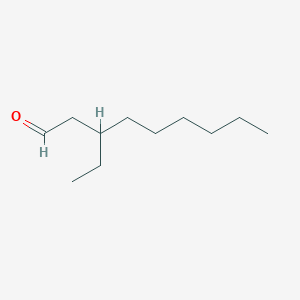
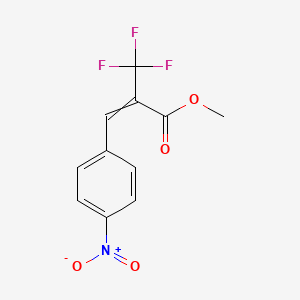
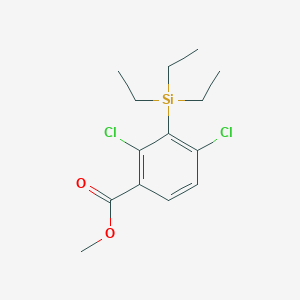
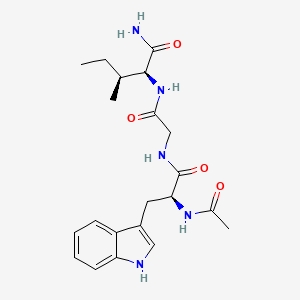
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
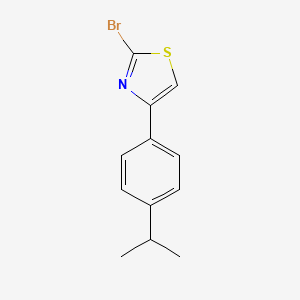
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
